molecular formula C15H11N3S2 B2673436 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine CAS No. 946381-11-9

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine

Cat. No.: B2673436
CAS No.: 946381-11-9
M. Wt: 297.39
InChI Key: TWVFSFUPAOANIJ-UHFFFAOYSA-N
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Description

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine ( 946381-11-9) is a chemical compound with the molecular formula C15H11N3S2 and a molecular weight of 297.4 . This substance features a thiazolo[4,5-d]pyridazine core structure, a scaffold recognized in medicinal chemistry research for its potential biological activity. Scientific literature indicates that analogs within the thiazolo[4,5-d]pyridazine class, particularly 7-aryl-substituted derivatives, have been synthesized and investigated for their in vivo analgesic and anti-inflammatory properties . The presence of the prop-2-yn-1-ylthio (propargylthio) side chain at the 4-position may offer a versatile handle for further chemical modification via click chemistry, making it a valuable intermediate for developing targeted chemical probes or libraries . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

2-methyl-7-phenyl-4-prop-2-ynylsulfanyl-[1,3]thiazolo[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S2/c1-3-9-19-15-13-14(20-10(2)16-13)12(17-18-15)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVFSFUPAOANIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC#C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminopyridazine with a thioamide derivative under specific conditions to form the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine is C13H11N3OS, with a molecular weight of 257.31 g/mol. It features a unique combination of thiazole and pyridazine moieties, contributing to its diverse biological activities and potential therapeutic applications .

Biological Activities

Antimicrobial Properties
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with various biological targets, including enzymes involved in bacterial and fungal infections. Preliminary studies suggest that this compound may inhibit key enzymes or disrupt cellular pathways in pathogens .

Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways. Investigations into the mechanism of action reveal that such compounds may induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against a range of bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Activity

A research team investigated the anticancer properties of thiazole derivatives, including this compound. The results demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This finding supports further exploration into its development as a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridazine rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its ability to form coordination complexes with metal ions can influence its biological activity and therapeutic potential .

Comparison with Similar Compounds

Thiazolo[4,5-d]pyridazine Derivatives

Key Analogues and Biological Activities:

Compound Name Substituents Biological Activity (IC₅₀/EC₅₀) Key Findings References
7-Chloro-5-(4-fluorophenyl)-3-phenyl derivative 7-Cl, 5-(4-F-C₆H₄), 3-Ph Antitumor (NCI-60 cell lines) Moderate to potent activity against leukemia and renal cancer cell lines
5-(2-Chlorophenyl)-7-(4-fluorobenzyl) derivative 5-(2-Cl-C₆H₄), 7-(4-F-benzyl) Antitumor (NCI-60 cell lines) Broad-spectrum activity, particularly against CNS and melanoma cell lines
Target Compound (this study) 2-Me, 7-Ph, 4-(prop-2-yn-1-ylthio) DHFR inhibition, antitumor (hypothetical) Predicted enhanced binding due to alkyne-mediated interactions

Structural Insights:

  • The prop-2-yn-1-ylthio group in the target compound introduces a terminal alkyne, which may improve metabolic stability or enable click chemistry-based modifications compared to halogenated or benzyl-substituted analogues .

Isoxazolo[4,5-d]pyridazine Derivatives

Comparison with Thiazolo[4,5-d]pyridazines:

  • Activity Profile: Isoxazolo[4,5-d]pyridazines exhibit superior antimicrobial activity (Gram-positive bacteria, Candida albicans) compared to thiazolo[4,5-d]pyridazines. For example:
    • Isoxazolo derivatives showed MIC values of 2–8 μg/mL against Staphylococcus aureus, while thiazolo analogues required higher concentrations (16–64 μg/mL) .
  • Structural Basis: Replacement of thiazole sulfur with isoxazole oxygen alters electronic properties, enhancing hydrogen bonding with microbial targets .

Imidazopyridazine Derivatives

Key Differences in Synthesis and Applications:

  • Imidazo[1,2-b]pyridazines are more synthetically accessible via transition-metal-catalyzed routes (e.g., Pd/Cu catalysis) compared to thiazolo[4,5-d]pyridazines, which often require multistep cyclization .
  • Pharmacological Focus: Imidazopyridazines are prioritized for kinase inhibition (e.g., JAK2, ALK), whereas thiazolo[4,5-d]pyridazines are explored for DHFR inhibition and antitumor applications .

Biological Activity

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, particularly in antimicrobial and anticancer domains. The compound's molecular formula is C13H11N3OS, with a molecular weight of 257.31 g/mol, and it is cataloged under the CAS number 1105189-68-1.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of a thiazole ring followed by the introduction of the pyridazine moiety. The structural characteristics play a crucial role in its biological activity, influencing how it interacts with various biological targets.

Key Structural Features

  • Thiazole and Pyridazine Moieties : These contribute to the compound's reactivity and interaction with biological systems.
  • Functional Groups : The presence of a prop-2-yn-1-ylthio group enhances its potential for biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of this compound can effectively inhibit various pathogens, including bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.21 μg/mL
Pseudomonas aeruginosaNot specified

These MIC values indicate strong antibacterial activity, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have demonstrated that it can inhibit key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition and 0.52 to 2.67 μM for DHFR inhibition .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Targeting specific enzymes critical for bacterial growth and cancer cell proliferation.
  • Biofilm Disruption : The compound has shown efficacy in reducing biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Case Studies

Several studies have evaluated the biological activity of similar thiazolo[4,5-d]pyridazine derivatives:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives against common pathogens, highlighting the superior performance of compounds structurally related to this compound .
  • Cytotoxicity Assessment : In cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3), the derivative exhibited low toxicity levels, indicating its potential as a safe therapeutic option .

Q & A

Q. Methodological Answer :

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with CX3CR1 using AutoDock Vina) .
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data .
  • Anion-π Interaction Analysis : Assess non-covalent interactions in crystal structures using DFT calculations .

Advanced: What methodological considerations are critical for radiolabeling these compounds for PET imaging?

Q. Methodological Answer :

  • Radiosynthesis : Use [¹¹C]CH₃OTf for O-methylation of precursor acids under anhydrous conditions .
  • Purification : Employ HPLC with C18 columns and SPE for high radiochemical purity (>99%) .
  • Binding Specificity : Validate with radioligand depletion assays in receptor-rich tissues (e.g., brain for CX3CR1) .

Basic: What biological targets are commonly evaluated for these derivatives in preclinical studies?

Q. Methodological Answer :

  • Antimicrobial Targets : Assess against Gram-positive/negative bacteria via MIC assays .
  • Kinases : PAK4 inhibition using fluorescence-based kinase activity assays .
  • GPCRs : Screen for CX3CR1 or adenosine receptor modulation via competitive binding assays .

Advanced: How can stereoselective synthesis be achieved in functionalizing thiazolo[4,5-d]pyridazines?

Q. Methodological Answer :

  • Haliranium Cyclization : Treat 2-(prop-2-yn-1-ylthio)pyrido[3,4-d]pyrimidin-4(3H)-one with iodine to form tricyclic derivatives with (Z)-stereoselection .
  • Chiral Auxiliaries : Use enantiopure amines (e.g., D-leucine) during esterification to induce asymmetry .

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